5-Methyl Substitution Enhances Lipophilicity by ~0.25 LogP Units vs. Unsubstituted Analog
The 5-methyl substituent on the oxadiazole ring increases the lipophilicity of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine compared to the unsubstituted (1,2,4-oxadiazol-3-yl)methanamine (CAS 766500-04-3). This modification improves passive membrane permeability, a critical parameter for oral bioavailability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: -0.97 |
| Comparator Or Baseline | (1,2,4-Oxadiazol-3-yl)methanamine: LogP: -1.22 |
| Quantified Difference | ΔLogP = +0.25 units (higher lipophilicity) |
| Conditions | ACD/Labs Percepta Platform predicted values (pH 7.4) |
Why This Matters
Increased lipophilicity correlates with improved passive membrane permeability, a key determinant of oral absorption and CNS penetration in drug discovery.
